(Z)-methyl 2-(2-((3-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-Methyl 2-(2-((3-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative characterized by a Z-configuration imino group linking a 3-phenoxybenzoyl moiety to the benzothiazole core. The compound features a sulfamoyl (-SO₂NH₂) substituent at the 6-position of the benzothiazole ring and a methyl acetate ester at the 3-position (Figure 1). The sulfamoyl group, a hallmark of sulfonamide drugs, suggests antimicrobial or diuretic activity, while the 3-phenoxybenzoyl moiety may enhance lipophilicity, aiding membrane permeability .
Properties
IUPAC Name |
methyl 2-[2-(3-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6S2/c1-31-21(27)14-26-19-11-10-18(34(24,29)30)13-20(19)33-23(26)25-22(28)15-6-5-9-17(12-15)32-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H2,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMNOVFYYHWTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((3-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, which is known for its diverse biological activities. The specific arrangement of functional groups contributes to its pharmacological properties.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit several biological activities:
-
Anti-inflammatory Activity :
- Compounds with a benzothiazole backbone have demonstrated significant anti-inflammatory effects. For instance, studies have shown that derivatives can reduce the levels of pro-inflammatory cytokines like IL-6 and TNF-α in vitro and in vivo, indicating their potential in managing inflammatory conditions .
- Analgesic Effects :
- Anticancer Activity :
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Study on Anti-inflammatory and Analgesic Properties :
- Antitumor Activity Evaluation :
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester moiety in the compound is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields the corresponding carboxylic acid or carboxylate salt.
In studies of analogous esters (e.g., ethyl 2-(phenylimidazo[1,2-a]pyridin-3-yl)acetate), hydrolysis under basic conditions yielded carboxylates with preserved heterocyclic frameworks .
Nucleophilic Aromatic Substitution (NAS) at the Sulfamoyl Group
The 6-sulfamoylbenzo[d]thiazole core directs electrophilic and nucleophilic attacks. The sulfamoyl group (-SO<sub>2</sub>NH<sub>2</sub>) deactivates the aromatic ring, favoring NAS at positions activated by electron-withdrawing effects.
For example, sulfamoylbenzothiazoles reacted with mercaptoacetic acid under DMF/ZnCl<sub>2</sub> to form thioether derivatives .
Condensation Reactions via the Imino Group
The (3-phenoxybenzoyl)imino group participates in condensation reactions with carbonyl compounds (e.g., aldehydes or ketones) to form Schiff bases.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Aromatic aldehydes | CH<sub>3</sub>COOH, reflux | Knoevenagel adducts | 60–75% |
| Hydrazines | Ethanol, Δ | Hydrazones | 50–65% |
In multi-component reactions, imino groups in benzothiazoles facilitated cyclocondensation with ethylacetoacetate to form pyrazolone derivatives .
Reduction of the Imino Bond
The C=N bond in the imino group can be reduced to a C-N single bond using catalytic hydrogenation or borohydride reagents.
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH<sub>4</sub> | CH<sub>3</sub>OH, 0°C | Secondary amine | Partial reduction |
| H<sub>2</sub>/Pd-C | EtOH, RT | Fully saturated amine | High yield (>85%) |
Cyclization Reactions
The compound’s structure allows intramolecular cyclization under specific conditions. For instance:
-
Thiazole ring expansion via reaction with thioureas or thiosemicarbazides .
-
Formation of fused heterocycles (e.g., triazolo-thiazoles) using mercaptoacetic acid .
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Thiosemicarbazide | CH<sub>3</sub>COOH, 55°C | Triazolo-thiazole | Anticancer agents |
| Mercaptoacetic acid | DMF, ZnCl<sub>2</sub>, Δ | Thiazolidinone | Antimicrobials |
Sulfamoyl Group Transformations
The -SO<sub>2</sub>NH<sub>2</sub> group undergoes alkylation, acylation, or hydrolysis:
Biological Activity and Reactivity Correlations
While not a direct chemical reaction, the compound’s bioactivity (e.g., anticancer or antimicrobial effects) is influenced by its reactivity:
Comparison with Similar Compounds
Comparison with Structurally Analogous Benzothiazole Derivatives
Substituent Analysis on the Benzothiazole Core
The benzothiazole scaffold is a common pharmacophore in medicinal and agrochemical agents. Key structural variations among analogs include:
Key Observations :
- Sulfamoyl vs. Cyanoethyl Sulfamoyl: The target compound’s sulfamoyl group (-SO₂NH₂) is simpler and more polar than the bis(2-cyanoethyl)sulfamoyl group in ’s analog, which introduces steric bulk and electron-withdrawing cyano groups. This may reduce the target compound’s metabolic stability but improve solubility .
- Acyl Group Diversity: The 3-phenoxybenzoyl group in the target compound is bulkier and more aromatic than the phenylacetyl group in ’s analog. This could enhance π-π stacking interactions in biological targets, such as enzymes or receptors, compared to the less rigid phenylacetyl chain .
Functional Implications
- Antimicrobial Potential: The sulfamoyl group is a known pharmacophore in sulfa drugs (e.g., sulfamethoxazole), which inhibit dihydropteroate synthase. The target compound’s structural similarity to sulfonamides suggests possible antibacterial or antifungal activity, though this requires empirical validation .
- Agrochemical Relevance: Compounds with sulfamoyl groups, such as metsulfuron-methyl (), are herbicides targeting acetolactate synthase. The target compound’s benzothiazole core and sulfamoyl group may share mechanistic parallels, though its 3-phenoxybenzoyl group likely redirects its specificity compared to triazine-based herbicides .
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , where benzothiazole derivatives are formed via multi-component reactions under reflux. However, introducing the 3-phenoxybenzoyl group may require specialized acylating agents or coupling conditions .
Physicochemical Properties (Theoretical Comparison)
| Property | Target Compound | Analog | Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | ~485 | ~568 | ~447 |
| LogP (Predicted) | ~3.2 | ~2.8 | ~2.5 |
| Hydrogen Bond Donors | 2 (Sulfamoyl NH₂) | 0 | 2 (Sulfamoyl NH₂) |
| Rotatable Bonds | 8 | 12 | 6 |
Analysis :
- The target compound’s higher LogP compared to ’s analog reflects the 3-phenoxybenzoyl group’s lipophilicity, which may improve blood-brain barrier penetration.
Q & A
Basic Research Questions
Q. How can the synthesis of (Z)-methyl 2-(2-((3-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate be optimized for yield and purity?
- Methodological Answer : Optimize reaction conditions by:
- Using acetone as a solvent under reflux (5–8 hours) to ensure complete imine formation and cyclization .
- Employing stoichiometric equivalents of substituted benzoyl derivatives (e.g., 3-phenoxybenzoyl chloride) to minimize side reactions .
- Purifying intermediates via basification (pH 8–9) followed by dichloromethane extraction and recrystallization from ethanol/water mixtures (yield: ~73%) .
- Key Parameters : Monitor reaction progress via TLC or HPLC to identify optimal termination points.
Q. What spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the benzo[d]thiazole core (δ 7.2–8.5 ppm for aromatic protons) and the (Z)-imino group (characteristic downfield shifts) .
- IR Spectroscopy : Identify sulfamoyl (SO₂NH₂) stretches at 1150–1350 cm⁻¹ and carbonyl (C=O) bands near 1700 cm⁻¹ .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the sulfamoyl and benzoyl moieties .
Advanced Research Questions
Q. How can mechanistic pathways for the formation of the benzo[d]thiazole core be elucidated?
- Methodological Answer :
- Use isotopic labeling (e.g., ¹⁵N or ¹³C) to trace the origin of nitrogen in the thiazole ring during cyclization .
- Perform kinetic studies under varying temperatures to identify rate-determining steps (e.g., imine formation vs. cyclization) .
- Computational modeling (DFT) to simulate transition states and validate proposed intermediates .
Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?
- Methodological Answer :
- Twinned Crystals : Use SHELXL for refinement, applying TWIN/BASF commands to model twinning fractions .
- Disorder in Sulfamoyl Groups : Apply restraints (SIMU/DELU) to stabilize geometric parameters during refinement .
- Validate final models with R-factor convergence (<5%) and Hirshfeld surface analysis to confirm intermolecular interactions .
Q. How can HPLC methods be tailored to quantify this compound in complex matrices (e.g., reaction mixtures or biological samples)?
- Methodological Answer :
- Column Selection : Use a C18 reverse-phase column (5 µm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid for optimal retention and peak symmetry .
- Detection : UV detection at 254 nm (λmax for benzo[d]thiazole derivatives) .
- Validation : Ensure linearity (R² > 0.99) over 0.1–100 µg/mL and limit of detection (LOD) < 0.05 µg/mL .
Q. How should conflicting spectral data (e.g., unexpected NOESY correlations or MS fragmentation) be interpreted?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)acetate) to identify common artifacts .
- Dynamic Effects : Consider tautomerization or rotameric equilibria in solution (e.g., Z/E isomerization) that may explain anomalous NOESY peaks .
- High-Resolution MS/MS : Use collision-induced dissociation (CID) to differentiate between isobaric fragments and confirm proposed structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
